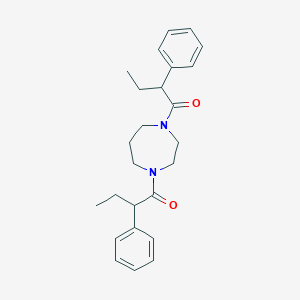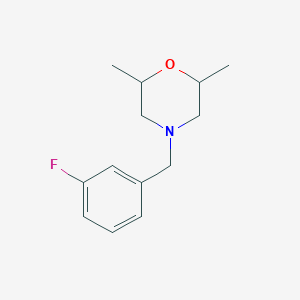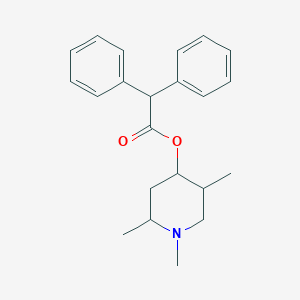
4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate, also known as IMPS, is a chemical compound that has been used in scientific research for its unique properties. It is a sulfonate ester that contains an iodine atom, making it an important reagent in organic synthesis.
Applications De Recherche Scientifique
4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate has been used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of sulfonamides, which are important antibacterial agents. It has also been used in the synthesis of imidazo[1,2-a]pyridines, which have been shown to have anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate is not well understood. However, it is believed that it acts as a sulfonating agent, which can modify the properties of other compounds. This modification can lead to changes in the biological activity of the modified compound.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to have some cytotoxic effects on cancer cells. It has also been shown to have some antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate in lab experiments is its unique properties as a sulfonate ester with an iodine atom. This makes it a useful reagent in organic synthesis. However, one limitation is that there is limited information on its biological activity and mechanism of action.
Orientations Futures
There are several future directions for research on 4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate. One direction is to investigate its mechanism of action and biological activity in more detail. This could lead to the development of new compounds with therapeutic potential. Another direction is to explore its potential as a reagent in other areas of organic synthesis. Finally, it may be useful to investigate its potential as a tool for imaging and diagnostic purposes.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been used in scientific research for its properties as a sulfonate ester with an iodine atom. It has been used in the synthesis of various compounds and has shown some cytotoxic and antibacterial activity. However, there is limited information on its mechanism of action and biological activity. Future research directions could lead to the development of new compounds with therapeutic potential and the exploration of its potential as a tool for imaging and diagnostic purposes.
Méthodes De Synthèse
4-isopropyl-3-methylphenyl 4-iodobenzenesulfonate can be synthesized through a reaction between 4-isopropyl-3-methylphenol and 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of a white solid that can be purified through recrystallization.
Propriétés
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4-iodobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IO3S/c1-11(2)16-9-6-14(10-12(16)3)20-21(18,19)15-7-4-13(17)5-8-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFWZZAZXJHHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)I)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)

![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)


![N-(4-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162258.png)

![5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162265.png)
